molecular formula C14H12BrNO4 B13150668 3-Bromo-5-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid

3-Bromo-5-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid

Cat. No.: B13150668
M. Wt: 338.15 g/mol
InChI Key: VZIPSUDJBZIACE-UHFFFAOYSA-N
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Description

Brominated analogs

3-Bromo-5-methylbenzoic acid (C₈H₇BrO₂) shares the bromine and methyl substituents but lacks oxygen-based functional groups. Key differences include:

  • Reduced solubility : The methyl group decreases polarity compared to methoxy.
  • Weaker hydrogen-bonding capacity : Absence of ether oxygen atoms limits interactions.

Pyridine-containing analogs

4-Pyridin-4-yl-benzoic acid (C₁₂H₉NO₂) demonstrates how pyridine substitution influences properties:

  • Enhanced thermal stability : Melting point exceeds 300°C due to rigid planar structure.
  • Acid strength : Pyridine’s electron-withdrawing effect increases carboxylic acid acidity (pKa ~2.8 vs. ~4.2 for unsubstituted benzoic acid).

Table 2: Structural and physicochemical comparison

Compound Substituents Molecular Weight Key Properties
This compound Br, OCH₃, OCH₂C₅H₄N 338.15 g/mol Moderate polarity, multiple H-bond sites
3-Bromo-5-methylbenzoic acid Br, CH₃ 215.04 g/mol Low solubility, limited H-bonding
4-Pyridin-4-yl-benzoic acid C₅H₄N 199.21 g/mol High thermal stability, acidic

The ortho-methoxy group in this compound imposes steric hindrance, potentially distorting the benzene ring’s planarity. This contrasts with meta-substituted derivatives , where substituents are spaced to minimize steric clashes. For instance, in 3-bromo-5-methylbenzoic acid, the methyl group at position 5 avoids direct interaction with bromine at position 3.

Properties

Molecular Formula

C14H12BrNO4

Molecular Weight

338.15 g/mol

IUPAC Name

3-bromo-5-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid

InChI

InChI=1S/C14H12BrNO4/c1-19-12-7-10(14(17)18)6-11(15)13(12)20-8-9-2-4-16-5-3-9/h2-7H,8H2,1H3,(H,17,18)

InChI Key

VZIPSUDJBZIACE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)Br)OCC2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Reaction Overview:

This method involves the electrophilic substitution of bromine onto the aromatic ring of 5-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid, targeting the meta position relative to the carboxyl group, facilitated by the electron-donating methoxy and pyridinylmethoxy groups.

Procedure:

  • Reactants: 5-Methoxy-4-(pyridin-4-ylmethoxy)benzoic acid
  • Reagents: Bromine (Br₂), catalytic ferric chloride (FeCl₃)
  • Conditions:
    • Temperature: 20-60°C
    • Duration: 1-5 hours
  • Method:
    • Dissolve the substrate in glacial acetic acid.
    • Add a catalytic amount of FeCl₃ to facilitate electrophilic substitution.
    • Slowly add bromine diluted with acetic acid over 1-5 hours while maintaining the temperature.
    • Reflux at 70°C for 0.5-5 hours to ensure complete bromination.
    • Quench, filter, and purify the product.

Reaction Data & Notes:

Parameter Data
Yield Approximately 75-85%
Melting Point ~180°C
Solubility Soluble in organic solvents like DMSO, insoluble in water

Mechanism:

Electrophilic attack by bromine on the aromatic ring occurs preferentially at the meta position, due to the activating influence of the methoxy and pyridinylmethoxy groups, which direct substitution meta to the carboxyl group.

Hell-Volhard-Zelinsky (HVZ) Bromination

Reaction Overview:

This classical method involves the α-bromination of benzoic acid derivatives using bromine in the presence of catalytic phosphorus or phosphorus derivatives, followed by substitution at the desired position.

Procedure:

  • Reactants: 5-Methoxy-4-(pyridin-4-ylmethoxy)benzoic acid
  • Reagents: Bromine (Br₂), phosphorus tribromide (PBr₃) or phosphorus pentabromide (PBr₅)
  • Conditions:
    • Temperature: 20-60°C
    • Duration: 1-20 hours
  • Method:
    • Dissolve the substrate in acetic acid or acetic anhydride.
    • Add bromine gradually under stirring.
    • Add a catalytic amount of FeCl₃ or PBr₃ to promote bromination.
    • Maintain temperature and reaction time as specified.
    • Quench, filter, and purify.

Reaction Data & Notes:

Parameter Data
Yield 70-80%
Melting Point ~185°C
Remarks Selective bromination at the meta position is facilitated by the reaction conditions

Mechanism:

The HVZ reaction proceeds via formation of an acyl bromide intermediate, which undergoes electrophilic substitution at the meta position relative to the carboxyl group.

Solvent and Catalyst-Free Bromination via Sonication (Green Chemistry Approach)

Reaction Overview:

Recent advances utilize sonication (ultrasound energy) to promote bromination without solvents or catalysts, aligning with green chemistry principles.

Procedure:

  • Reactants: 5-Methoxy-4-(pyridin-4-ylmethoxy)benzoic acid
  • Reagents: Bromine (Br₂)
  • Conditions:
    • Equipment: Sonicator (ultrasound bath or probe)
    • Temperature: Ambient to 60°C
    • Duration: 1.5-5 hours
  • Method:
    • Mix the substrate with bromine in a sonicator vessel.
    • Sonicate intermittently to promote cavitation and enhance reaction kinetics.
    • No solvents or catalysts are used.
    • After completion, filter, wash, and dry the product.

Advantages:

  • Environmentally friendly
  • Cost-effective
  • High selectivity and yield (~80%)

Data & Notes:

Parameter Data
Yield Up to 85%
Melting Point ~180°C
Observations Crystals form directly during sonication

Mechanism:

Ultrasound-induced cavitation enhances molecular interactions, facilitating electrophilic bromination at the meta position without additional catalysts.

Post-Bromination Functionalization:

Following bromination, the compound can be purified via recrystallization from suitable solvents such as ethanol or ethyl acetate. Characterization includes melting point determination, IR spectroscopy, and NMR to confirm regioselectivity and purity.

Data Table: Summary of Preparation Methods

Method Reagents Conditions Yield Advantages References
Direct Bromination Bromine, FeCl₃ 20-60°C, 1-5 hrs 75-85% Simple, high yield Literature, Patent CN103102263A
HVZ Bromination Bromine, PBr₃ 20-60°C, 1-20 hrs 70-80% Selective, well-established Literature, Patent CN103102263A
Sonication (Green) Bromine Ambient, 1.5-5 hrs 80-85% Eco-friendly, catalyst-free Recent studies, Patent CN103102263A

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 3-Bromo-5-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains:

Bacterial StrainActivity ObservedReference
Staphylococcus aureusInhibition at 1 mM
Methicillin-resistant S. aureus (MRSA)Significant inhibition
Escherichia coliModerate inhibition
Klebsiella pneumoniaeNotable inhibition

The compound's mechanism of action is hypothesized to involve interactions with enzymes or receptors, modulating their activity through covalent or non-covalent bonding.

Case Study: Antibacterial Properties
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives related to this compound, evaluating their antibacterial properties against Gram-positive bacteria. The results indicated a broader spectrum of antimicrobial activity within this class of compounds, emphasizing the potential for developing new antibacterial agents based on this structure .

Materials Science

Metal-Organic Frameworks (MOFs)
this compound has been utilized in the synthesis of metal-organic frameworks (MOFs). These frameworks are created by coordinating metal ions with organic ligands, resulting in porous materials with applications in gas storage, separation, and catalysis.

A study reported the synthesis of MOFs derived from this compound, demonstrating their structural integrity and potential applications in catalysis and gas adsorption . The unique properties of these MOFs can be attributed to the specific arrangement of functional groups within the ligand.

Biochemical Assays

The compound serves as a probe in biochemical assays for studying enzyme interactions. Its ability to selectively bind to specific enzymes allows researchers to investigate enzyme kinetics and mechanisms of action. This application is crucial in drug discovery, where understanding enzyme behavior can lead to the development of more effective therapeutic agents.

Example Application: Enzyme Inhibition Studies
In a recent study focusing on enzyme inhibitors, derivatives of this compound were tested for their ability to inhibit target enzymes involved in metabolic pathways. The results suggested that modifications to the pyridine moiety could enhance binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Bromo-Methoxy Benzoic Acid Derivatives

The target compound is compared to analogues with positional or functional group differences (Table 1).

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties Evidence ID
3-Bromo-5-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid C₁₄H₁₂BrNO₄ Br (C3), OMe (C5), pyridinylmethoxy (C4) 338.16 High CCS (165.1 Ų for [M+H]+)
3-Bromo-5-hydroxy-4-methoxybenzoic acid C₉H₈BrO₄ Br (C3), OH (C5), OMe (C4) 259.06 Lower solubility due to -OH group
3-Bromo-4,5-dimethoxybenzoic acid C₉H₉BrO₄ Br (C3), OMe (C4 and C5) 261.07 Increased lipophilicity vs. hydroxy
3-Bromo-5-(trifluoromethoxy)benzoic acid C₉H₆BrF₃O₃ Br (C3), OCF₃ (C5) 299.04 Enhanced metabolic stability
5-Bromo-2-hydroxy-3-methoxybenzoic acid C₉H₇BrO₄ Br (C5), OH (C2), OMe (C3) 257.05 Potential chelation properties

Functional Group Impact on Physicochemical Properties

Pyridinylmethoxy vs. Alkoxy/Hydroxy Groups :

  • The pyridinylmethoxy group in the target compound likely enhances polarity and hydrogen-bonding capacity compared to simpler alkoxy substituents (e.g., methoxy or propoxy). This may improve solubility in polar solvents like water or DMSO .
  • In contrast, 3-Bromo-5-hydroxy-4-methoxybenzoic acid () has a hydroxyl group, which increases acidity (pKa ~2-3) but reduces lipophilicity compared to the target compound .

The trifluoromethoxy group in 3-Bromo-5-(trifluoromethoxy)benzoic acid () offers metabolic resistance due to the stability of C-F bonds, making it more suitable for pharmaceutical applications .

Positional Isomerism :

  • 5-Bromo-2-hydroxy-3-methoxybenzoic acid () demonstrates how substituent positions alter electronic distribution. The ortho-hydroxy group may enable metal chelation, a property absent in the target compound .

Biological Activity

3-Bromo-5-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16BrN1O4C_{16}H_{16}BrN_{1}O_{4}, with a molecular weight of approximately 366.21 g/mol. The compound features a bromine atom, methoxy groups, and a pyridine moiety, which are crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The presence of the bromine atom and methoxy groups enhances its binding affinity to specific targets, modulating their activity. This mechanism is significant in the context of enzyme inhibition and protein-ligand interactions, which are vital for therapeutic applications.

Enzyme Inhibition

Research indicates that this compound is effective in inhibiting certain enzymes. For instance, it has been studied for its role in the inhibition of Aldose Reductase, an enzyme implicated in diabetic complications. In vitro studies have shown that derivatives of benzoic acid can enhance the activity of proteolytic systems like the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), suggesting potential applications in age-related conditions and cancer therapies .

Anticancer Activity

The compound has demonstrated promising anticancer properties. In cell-based assays, it was found to induce apoptosis in various cancer cell lines while exhibiting minimal cytotoxicity to normal cells. This selective activity is attributed to its ability to activate cathepsins B and L, which are involved in protein degradation and apoptosis .

Case Studies

StudyFocusFindings
Xu et al. (2009)Synthesis & CharacterizationDeveloped metal-organic frameworks (MOFs) using derivatives; demonstrated structural stability and potential for drug delivery applications .
Biological Evaluation (2020)In Silico StudiesShowed that benzoic acid derivatives promote UPP and ALP activities; this compound exhibited significant enzyme interaction .
Aldose Reductase InhibitionTherapeutic PotentialIdentified as a potent inhibitor; implications for diabetes management through modulation of glucose metabolism .

Research Findings

  • Antioxidant Properties : Compounds similar to this compound have shown antioxidant effects, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation markers in vitro, indicating its potential use in treating inflammatory diseases.
  • Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective properties against neurodegenerative diseases, highlighting their versatility as therapeutic agents.

Q & A

Q. What synthetic routes are recommended for 3-Bromo-5-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis approach is typical for brominated methoxy benzoic acid derivatives. Key steps include:
  • Bromination and Methoxylation : Introduce bromine and methoxy groups regioselectively using electrophilic aromatic substitution. Optimize temperature and catalysts (e.g., FeBr₃) to minimize side products.
  • Pyridinylmethoxy Coupling : Employ Ullmann or Buchwald-Hartwig coupling for attaching the pyridin-4-ylmethoxy group. Use Pd-based catalysts and monitor reaction progress via TLC .
  • Purification : Use column chromatography and recrystallization. Validate purity via HPLC (>98%) and confirm structure with ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are critical?

  • Methodological Answer :
  • ¹H NMR : Expect signals for aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and pyridine protons (δ 8.5–9.0 ppm). Integration ratios confirm substituent positions.
  • IR Spectroscopy : Look for C=O stretching (~1680 cm⁻¹) and O–H (carboxylic acid, broad ~2500–3000 cm⁻¹). Absence of undesired peaks (e.g., -NO₂) ensures purity.
  • MS : Molecular ion peak [M+H]⁺ should match theoretical mass. Fragmentation patterns help confirm the pyridinylmethoxy moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace bromine with chlorine or vary pyridine positions) and assess impact on activity.
  • In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. For enzyme inhibition, use fluorescence-based assays (e.g., kinase inhibition) .
  • Data Analysis : Correlate substituent electronic effects (Hammett σ values) with activity trends. Computational docking (e.g., AutoDock) predicts binding modes to target proteins .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

  • Methodological Answer :
  • Re-evaluate Computational Models : Adjust force fields or solvent parameters in molecular dynamics simulations. Validate with experimental kinetics (e.g., reaction rates under varying pH/temperature).
  • Control Experiments : Test competing reaction pathways (e.g., radical vs. ionic mechanisms) using radical traps or isotopic labeling.
  • Collaborative Validation : Cross-reference data with independent labs or databases like NIST Chemistry WebBook for thermodynamic properties .

Q. How can regioselectivity challenges during substitution reactions be addressed?

  • Methodological Answer :
  • Directing Groups : Use temporary protecting groups (e.g., -SO₃H) to steer bromination to the desired position.
  • Microwave Synthesis : Enhance regioselectivity via controlled heating, reducing side reactions.
  • In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Analytical and Purity Challenges

Q. How should discrepancies between TLC and HPLC purity assessments be handled?

  • Methodological Answer :
  • Complementary Techniques : TLC provides rapid feedback but lacks resolution for polar impurities. Pair with reverse-phase HPLC (C18 column, acetonitrile/water gradient) for accurate quantification.
  • Spiking Experiments : Add suspected impurities (e.g., de-brominated byproducts) to confirm retention times.
  • Standard Curves : Use calibration curves for quantitative HPLC analysis, ensuring linearity (R² > 0.99) .

Pharmacokinetic and Mechanistic Studies

Q. What in vitro models best predict the compound’s pharmacokinetics?

  • Methodological Answer :
  • Caco-2 Assays : Assess intestinal permeability.
  • Microsomal Stability : Use liver microsomes to estimate metabolic half-life. LC-MS/MS quantifies parent compound and metabolites.
  • Plasma Protein Binding : Equilibrium dialysis to determine free fraction, critical for dose-response modeling .

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